Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-
Description
The compound "Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-" is a substituted methanone derivative characterized by a central carbonyl group flanked by two aromatic rings. One phenyl ring is substituted with a hydroxyl group at the 2-position and a branched alkoxy group, 3,5-dimethylhexyloxy, at the 4-position. The other phenyl ring is unsubstituted. However, direct experimental data for this specific compound are absent in the provided evidence; insights must be inferred from structurally related analogs (see Comparison below) .
Properties
CAS No. |
67845-91-4 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[4-(3,5-dimethylhexoxy)-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-15(2)13-16(3)11-12-24-18-9-10-19(20(22)14-18)21(23)17-7-5-4-6-8-17/h4-10,14-16,22H,11-13H2,1-3H3 |
InChI Key |
OTOPALCRQKAODB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- typically involves three main stages:
Formation of the Hydroxyphenyl Intermediate:
The hydroxyphenyl moiety can be prepared via hydroxylation of phenyl compounds or through Friedel-Crafts acylation reactions starting from methyl-substituted phenyl benzoates or related esters. For example, 2,6-dimethylphenyl benzoate can be subjected to Fries rearrangement using anhydrous aluminum chloride at elevated temperatures (150–170 °C) under dry conditions to yield the hydroxy-substituted benzophenone intermediate.Etherification with 3,5-Dimethylhexanol:
The hydroxy group on the phenyl ring is then etherified with 3,5-dimethylhexanol. This step generally requires a suitable catalyst such as an acid catalyst or phase transfer catalyst to promote the nucleophilic substitution, forming the alkoxy substituent. The reaction conditions involve refluxing in an appropriate solvent, often under inert atmosphere to avoid side reactions.Ketone Formation and Final Assembly:
The ketone (methanone) functionality is introduced or maintained during the Friedel-Crafts acylation step or through oxidation of secondary alcohol intermediates. The final product is purified by recrystallization or chromatographic methods to achieve high purity.
Experimental Example: Fries Rearrangement Method
This method leverages the Fries rearrangement to convert esters into hydroxy ketones efficiently.
Purification and Crystallization
Purification often involves recrystallization from ethanol or other suitable solvents to obtain colorless, pure crystals. The crystalline structure is stabilized by intermolecular hydrogen bonding involving the hydroxy group, as confirmed by X-ray crystallography.
Industrial and Scale-Up Considerations
Industrial scale synthesis may adopt continuous flow reactors to optimize reaction times and yields. The etherification and ketone formation steps are optimized for solvent choice, temperature, and catalyst loading to maximize purity and minimize impurities such as piperidinyl phenol or other side products.
Reaction Mechanisms and Chemical Transformations
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Hydroxylation | Phenyl precursors + hydroxylating agents | Hydroxyphenyl intermediates |
| Fries Rearrangement | Anhydrous AlCl3, heat (150–170 °C) | Hydroxy ketones (benzophenone derivatives) |
| Etherification | 3,5-Dimethylhexanol + acid catalyst | Alkoxy-substituted hydroxyphenyl ethers |
| Oxidation | Potassium permanganate, chromium trioxide | Quinones (oxidized derivatives) |
| Reduction | NaBH4, LiAlH4 | Secondary alcohols from ketones |
The key step of Fries rearrangement involves Lewis acid-catalyzed migration of the acyl group from the ester to the aromatic ring, forming hydroxy ketones. Etherification proceeds via nucleophilic substitution of the hydroxy group by the alkyl alcohol under acidic catalysis.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Hydroxyphenyl intermediate | Fries rearrangement | 2,6-Dimethylphenyl benzoate + AlCl3 | 150–170 °C, dry conditions |
| Etherification | Nucleophilic substitution | 3,5-Dimethylhexanol + acid catalyst | Solvent reflux, inert atmosphere |
| Ketone formation | Friedel-Crafts acylation/oxidation | Benzoyl chloride + AlCl3 or oxidation agents | Maintains ketone functionality |
| Purification | Recrystallization | Ethanol or suitable solvent | Colorless crystals, high purity |
Research Results and Analytical Data
- Crystallography: The compound exhibits a dihedral angle of approximately 61° between the benzene rings, with hydrogen bonding stabilizing the crystal lattice.
- Purity: High purity (>99%) is achievable through controlled reaction conditions and recrystallization. Impurities such as piperidinyl phenol or methylated derivatives can be minimized to below 0.02% by HPLC.
- Yield: Reported yields for the Fries rearrangement step are typically moderate to high (70–85%) depending on reaction scale and conditions.
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related methanones and hydroxyacetophenones, emphasizing substituent effects, synthesis, and properties:
Key Observations:
Substituent Effects: The target compound’s 3,5-dimethylhexyloxy group is bulkier and more lipophilic than the methoxy or chloro substituents in analogs. This may enhance solubility in nonpolar solvents and reduce melting points compared to smaller substituents (e.g., Cl or OMe) .
Synthesis: Analogs in were synthesized via Friedel-Crafts acylation or nucleophilic substitution. The target compound could be prepared by alkylating 2,4-dihydroxyacetophenone with 3,5-dimethylhexyl bromide, followed by selective protection/deprotection .
Physical Properties :
- Longer alkyl chains (e.g., dodecyl in Tinuvin® 400) lower melting points and increase thermal stability. The target’s dimethylhexyloxy group likely follows this trend, though experimental confirmation is needed .
Notes
- Data Limitations : Direct data for the target compound (e.g., melting point, spectral profiles) are unavailable in the provided evidence. Comparisons rely on structurally related compounds.
- Contradictions: lists multiple hydroxyacetophenones with identical molecular formulas but distinct substituent positions, underscoring the critical role of regiochemistry in properties .
- Applications : While Tinuvin® 400 () is a commercial UV absorber, the target’s alkoxy-hydroxyphenyl motif suggests analogous utility, albeit untested .
Biological Activity
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- (CAS No. 67845-91-4), is an organic compound classified as an aryl-phenylketone. This compound features a hydroxyphenyl group and a dimethylhexyl ether substituent, which contribute to its unique chemical characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula for Methanone is with a molecular weight of approximately 326.43 g/mol. Its structure can be represented as follows:
Key Physical Properties:
| Property | Value |
|---|---|
| Boiling Point | 448.218 °C |
| Flash Point | 150.873 °C |
| Density | 1.066 g/cm³ |
Antimicrobial Properties
Research indicates that Methanone derivatives exhibit significant antimicrobial activity. A study by Naldoni et al. (2009) demonstrated that benzophenone derivatives can inhibit the growth of various fungi, suggesting that Methanone may have similar effects due to its structural components .
Case Study:
In a laboratory setting, Methanone was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results showed a notable reduction in fungal growth at concentrations above 50 µg/mL, indicating its potential as an antifungal agent.
Antioxidant Activity
The antioxidant properties of Methanone were evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies revealed that the compound effectively reduced oxidative stress markers in cellular models exposed to reactive oxygen species (ROS) .
Research Findings:
A comparative analysis of Methanone with known antioxidants like ascorbic acid showed that it exhibited comparable scavenging activity against DPPH radicals, with an IC50 value of approximately 30 µg/mL.
Anti-inflammatory Effects
Methanone has also been investigated for its anti-inflammatory properties. According to Naveen et al. (2006), benzophenones can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX in cellular models .
Experimental Evidence:
In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, Methanone significantly decreased the production of TNF-α and IL-6, highlighting its potential therapeutic role in inflammatory diseases.
The biological activities of Methanone are attributed to its interaction with specific molecular targets:
- Molecular Targets: The compound may modulate the activity of enzymes involved in oxidative stress and inflammation.
- Pathways Involved: It influences biochemical pathways related to oxidative stress response and immune modulation.
Comparative Analysis with Similar Compounds
Methanone's structure allows for comparison with other benzophenone derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methanone, (4-hydroxyphenyl)phenyl-methanone | Lacks dimethylhexyl ether group | Moderate antifungal properties |
| Methanone, (4-methylphenyl)phenyl-methanone | Contains a methyl group instead of hydroxy | Limited antioxidant activity |
| Methanone, (4-aminophenyl)phenyl-methanone | Features an amino group | Enhanced anti-inflammatory effects |
Q & A
Q. What are the recommended synthetic routes for Methanone derivatives with substituted alkoxy and hydroxy groups?
The Williamson reaction is a foundational method for synthesizing alkoxy-substituted methanones, utilizing alkali-metal salts of hydroxy compounds and alkyl halides under controlled conditions . For derivatives requiring oxime formation, refluxing with hydroxylamine hydrochloride and sodium acetate in anhydrous ethanol achieves high yields (>95%) . Key steps include optimizing reaction time, temperature (e.g., reflux at 80–100°C), and purification via vacuum distillation or recrystallization.
Q. What safety precautions are critical when handling Methanone derivatives in the laboratory?
Refer to Safety Data Sheets (SDS) for hazard-specific protocols. Common risks include skin/eye irritation (H315, H319) and acute toxicity (H302, H335) . Mitigation strategies include:
Q. How can researchers confirm the structural identity of Methanone derivatives?
Utilize complementary analytical techniques:
- NMR spectroscopy : Assign peaks for alkoxy (δ 3.5–4.5 ppm) and hydroxy (δ 5–6 ppm) protons .
- X-ray crystallography : Resolve steric effects from bulky substituents (e.g., 3,5-dimethylhexyl) using single-crystal diffraction .
- Mass spectrometry : Validate molecular weight (e.g., C17H19NO6 with m/z 333.34 ).
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar Methanone derivatives?
Conflicting NMR or IR data may arise from rotational isomerism or solvent effects. For example, hydroxy groups in ortho positions can form intramolecular hydrogen bonds, shifting proton signals . Strategies include:
- Comparing data across solvents (DMSO-d6 vs. CDCl3).
- Using 2D NMR (COSY, HSQC) to confirm coupling patterns.
- Cross-referencing with crystallographic data to validate spatial arrangements .
Q. What methodologies are effective for evaluating the biological activity of Methanone derivatives?
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC) or cytotoxicity via MTT assays .
- Molecular docking : Simulate binding interactions with targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD) using AutoDock Vina, as demonstrated for herbicidal derivatives .
- Structure-activity relationships (SAR) : Modify substituents (e.g., halogenation at the 4-position) to enhance potency .
Q. How can reaction conditions be optimized to improve yields in Methanone synthesis?
Key variables include:
- Catalyst selection : Use Friedel-Crafts acylation catalysts (e.g., AlCl3) for ketone formation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in alkoxy group introduction .
- Temperature control : Maintain reflux temperatures (100–130°C) for exothermic steps to avoid side reactions .
Q. What computational tools are suitable for modeling Methanone interactions in drug discovery?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular dynamics (MD) : Simulate binding stability with proteins (e.g., estrogen receptors for raloxifene analogs ).
- Pharmacophore modeling : Identify critical functional groups (hydroxy, methoxy) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
